Triphenylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organosilicon Compounds

Triphenylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds. These compounds, where organic groups like phenyl (Ph) are attached to the silicon (Si) atom, exhibit diverse functionalities and applications.

- Silylation reactions: Triphenylsilane can be used as a silylating agent, introducing a triphenylsilyl group (Ph3Si) into organic molecules. This modification can enhance their solubility, stability, and reactivity in various chemical reactions .

- Synthesis of functionalized silanes: By reacting triphenylsilane with different reagents, researchers can create new silane molecules with specific functionalities attached. These functionalized silanes find applications in various fields, including catalysis, materials science, and bioconjugation .

Model Compound for Studying Reaction Mechanisms

Due to its well-defined structure and controlled reactivity, triphenylsilane serves as a model compound in studying the mechanisms of various chemical reactions.

- Understanding bond cleavage processes: Researchers use triphenylsilane to understand the mechanisms of reactions involving the cleavage of silicon-hydrogen (Si-H) bonds. This knowledge is crucial for designing new catalysts and developing efficient synthetic pathways for various organic and organosilicon compounds .

- Investigating photochemical reactions: Triphenylsilane's ability to absorb light makes it a valuable probe for investigating photochemical reactions. By studying the photoexcitation and subsequent reactions of triphenylsilane, researchers gain insights into the fundamental principles governing light-driven chemical processes .

Exploring Potential Applications in Materials Science

Triphenylsilane's unique properties are being explored for potential applications in various materials science fields:

- Organic light-emitting diodes (OLEDs): Researchers are investigating the use of triphenylsilane derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, leading to improved device performance .

- Organic photovoltaics (OPVs): Similar to OLEDs, triphenylsilane derivatives are being explored as potential materials for OPVs. These materials can potentially enhance the efficiency of light harvesting and charge transport in solar cells .

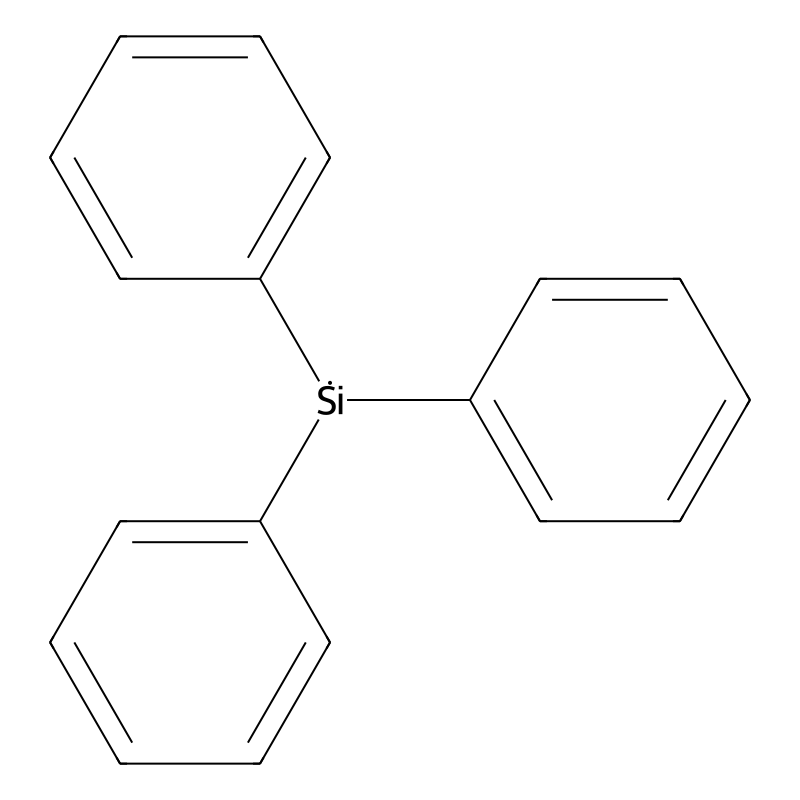

Triphenylsilane is an organosilicon compound with the chemical formula . It consists of a silicon atom bonded to three phenyl groups, making it a triaryl silane. This compound is notable for its unique properties, including its role as a reducing agent and its applications in various

- Although specific data on triphenylsilane toxicity is limited, it is advisable to handle it with care as an organosilicon compound.

- Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Hydrosilylation: It is commonly used in hydrosilylation reactions, where it adds across multiple bonds (alkenes, alkynes) in the presence of catalysts such as platinum or rhodium .

- Reduction Reactions: As a reducing agent, triphenylsilane can reduce various functional groups, including esters and nitriles. This reaction often occurs under mild conditions and is facilitated by radical initiators like di-tert-butyl peroxide .

- Deoxygenation: Triphenylsilane has been employed in deoxygenation reactions, where it effectively removes oxygen from organic compounds .

Research on the biological activity of triphenylsilane is limited but suggests potential applications in medicinal chemistry. Its derivatives have been explored for their interaction with biological molecules, showing promise in drug design and development. The compound may also exhibit cytotoxic effects against certain cancer cell lines, though more extensive studies are needed to establish specific biological mechanisms and therapeutic potentials.

Triphenylsilane can be synthesized through several methods:

- Direct Silylation: One common method involves the reaction of chlorotriphenylsilane with organolithium reagents or Grignard reagents .

- Reduction of Silanes: Another approach includes the reduction of triphenylchlorosilane using reducing agents like lithium aluminum hydride or sodium borohydride .

- Catalytic Methods: More recent methods utilize transition metal catalysts to facilitate the formation of triphenylsilane from simpler silanes under controlled conditions .

Triphenylsilane finds diverse applications across various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for creating siloxanes and other organosilicon compounds.

- Catalysis: The compound serves as a catalyst or co-catalyst in numerous reactions, enhancing reaction rates and selectivity .

- Material Science: In materials chemistry, triphenylsilane is explored for its potential in developing new materials with unique properties.

Studies have highlighted the interactions of triphenylsilane with various substrates:

- Metal-Catalyzed Reactions: Research indicates that triphenylsilane interacts effectively with metal catalysts, facilitating reactions like hydrosilylation and alkene functionalization .

- Radical Mechanisms: Its behavior as a radical-based reducing agent opens avenues for further exploration in radical chemistry and polymerization processes .

Several compounds share structural similarities with triphenylsilane. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triethylsilane | Commonly used in hydrosilylation but less sterically hindered than triphenylsilane. | |

| Trimethylsilane | Less bulky, more reactive towards nucleophiles compared to triphenylsilane. | |

| Tris(trimethylsilyl)phosphine | Used in organophosphorus chemistry; offers different reactivity patterns. | |

| Triphenylphosphine | Similar structure but contains phosphorus; used in coordination chemistry. |

Triphenylsilane's unique steric properties and reactivity profile distinguish it from these similar compounds, making it particularly valuable in specific synthetic applications.

Traditional Synthetic Routes

Traditional synthetic approaches for triphenylsilane preparation have relied primarily on reduction reactions and organometallic methodologies that have been established for several decades. These methods, while effective, often require specific reaction conditions and careful handling of reagents to achieve optimal yields.

Lithium Aluminum Hydride and Sodium Borohydride Reductions

The reduction of halogenated silicon precursors represents one of the most widely employed traditional synthetic routes for triphenylsilane preparation [1]. Lithium aluminum hydride reduction of phenylsilane has been demonstrated to produce triphenylsilane through a multi-step process involving the reaction of three equivalents of phenylsilane with two equivalents of lithium aluminum hydride [2]. The overall stoichiometric equation for this transformation follows: 3 PhSiH3 + 2 LiAlH4 → C18H16Si + 2 LiH + 2 AlH3 [1] [2]. This reaction typically requires anhydrous conditions and an inert gas atmosphere to prevent unwanted side reactions and degradation of sensitive reagents [1].

Sodium borohydride reduction offers an alternative approach that has gained attention due to its milder reaction conditions and improved safety profile compared to lithium aluminum hydride [1]. Research conducted by Nippon Shokubai Company Limited and Osaka City University demonstrated that triphenylchlorosilane can be effectively reduced using sodium borohydride in acetonitrile at room temperature [1]. The optimized procedure involves dissolving 37.8 milligrams of sodium borohydride in 0.5 milliliters of acetonitrile, followed by addition of 147.4 milligrams of triphenylchlorosilane and stirring for 15 minutes at room temperature [1]. This method achieved a yield of 65 percent, producing 85.0 milligrams of triphenylsilane after purification through hexane extraction and silica pad filtration [1].

Grignard Reagent Methodologies

Grignard reagent approaches represent another cornerstone of traditional triphenylsilane synthesis, offering versatility in substrate selection and reaction conditions [3] [4]. The reaction of Grignard reagents with chlorosilanes provides a direct route to carbon-silicon bond formation, which is fundamental to organosilicon chemistry [3]. Phenylmagnesium bromide serves as the most commonly employed Grignard reagent for triphenylsilane synthesis, reacting with silicon tetrachloride through sequential substitution reactions [3].

The mechanistic pathway involves nucleophilic attack of the carbanion center in the Grignard reagent on the electrophilic silicon center, displacing chloride ions in a stepwise manner [4]. Temperature control during these reactions is critical, as the highly exothermic nature of Grignard additions can lead to decomposition of sensitive intermediates [4]. Optimal conditions typically involve conducting the reaction at temperatures between -78°C and room temperature, using tetrahydrofuran as the solvent to ensure adequate solvation of the magnesium cation [5] [4].

| Method | Starting Material | Yield (%) | Reaction Time | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride Reduction | Phenylsilane (PhSiH3) | 65 | 1-3 hours | 60-150 | Anhydrous THF/Ether |

| Sodium Borohydride Reduction | Triphenylchlorosilane (Ph3SiCl) | 65 | 15 minutes | 20 | Acetonitrile |

| Grignard Reaction | Silicon Tetrachloride + PhMgX | Variable | 1-12 hours | -78 to 20 | THF |

Modern Advances in Catalytic Synthesis

Contemporary approaches to triphenylsilane synthesis have increasingly focused on catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced atom economy compared to traditional stoichiometric methods. These advances have been driven by the need for more sustainable and efficient synthetic processes in both academic and industrial settings.

Platinum-Catalyzed Hydrosilylation

Platinum-based catalytic systems have emerged as highly effective tools for triphenylsilane synthesis through hydrosilylation reactions [6] [7]. Research conducted at the Technische Universität München demonstrated that platinum dioxide can serve as an effective catalyst precursor for hydrosilylation reactions involving arylsilanes [6]. The catalytic process involves in situ reduction of platinum dioxide to generate the active platinum species, which facilitates oxidative addition of silicon-hydrogen bonds [6].

Optimization studies revealed that catalyst loadings as low as 10 parts per million platinum can achieve complete conversion within 90 minutes, although higher loadings of 1000 parts per million reduce reaction times to 40 minutes [6]. The reaction exhibits an induction period ranging from 15 to 45 minutes, depending on catalyst concentration, during which the active catalytic species is generated [6]. Platinum on titania heterogeneous catalysts have also been successfully employed for alkyne hydrosilylation reactions, demonstrating recyclability through four consecutive runs while maintaining quantitative conversion [7].

Rhodium-Catalyzed Transformations

Rhodium-based catalytic systems have shown particular promise for hydrogen-deuterium exchange reactions in triphenylsilane, offering high deuterium incorporation rates under mild conditions [8]. Studies using rhodium(I) complexes with xantphos ligands achieved deuterium incorporation levels exceeding 95 percent in triphenylsilane derivatives [8]. The catalytic cycle involves formation of a rhodium hydride-deuteride intermediate, with reductive elimination of hydrogen-deuterium serving as the rate-determining step [8].

The optimized reaction conditions employ deuterium gas at atmospheric pressure with reaction temperatures ranging from -20°C to 40°C over periods of 1 to 50 hours [8]. This methodology provides access to isotopically labeled triphenylsilane derivatives that are valuable for mechanistic studies and analytical applications [8].

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions have been extensively investigated for the formation of carbon-silicon bonds in triphenylsilane synthesis [9]. Mechanistic studies of palladium-palladium dual catalytic processes have revealed that transmetallation between palladium oxidative addition complexes and palladium bisacetylides represents a key elementary step in these transformations [9]. Kinetic investigations demonstrated that the rate of transmetallation is influenced by the nature of the halogen ligand on the palladium complex, with the reactivity order following: chloride > bromide > acetate > iodide [9].

The formation of palladium bisacetylides from palladium monoacetylides has been identified as the rate-determining step under typical catalytic conditions [9]. These findings have important implications for optimizing reaction conditions and selecting appropriate substrates for efficient triphenylsilane synthesis [9].

| Catalyst System | Reaction Type | Temperature (°C) | Catalyst Loading (mol%) | Atmosphere | Key Advantage |

|---|---|---|---|---|---|

| Platinum on Titania | Hydrosilylation | 70 | 0.1-10 | Air/Inert | Recyclable catalyst |

| Rhodium(I) Complexes | H/D Exchange | -20 to 40 | 0.1-1 | D2/Ar | High deuterium incorporation |

| Palladium Complexes | Cross-coupling | 20-80 | 1-10 | Inert | Mild conditions |

| Copper Chloride | Halogenation/Hydrolysis | Room temperature | 200 | Air | Simple procedure |

Industrial-Scale Production and Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of triphenylsilane presents numerous technical and economic challenges that require careful consideration of process parameters, equipment design, and quality control measures.

Scalability and Process Intensification

Industrial-scale triphenylsilane production demands significant modifications to laboratory procedures to ensure consistent product quality and economic viability [10] [11]. Continuous-flow synthesis has emerged as a promising approach for addressing scalability challenges, offering improved heat and mass transfer characteristics compared to traditional batch processes [10]. Research on photoinduced silanol synthesis demonstrated that continuous-flow reactors can achieve production rates of 44 grams per hour per liter of reactor volume, with the potential for scaling to 1.05 kilograms per day per liter [10].

The implementation of microreactor technology with integrated light sources has shown particular promise for photochemical transformations in organosilicon synthesis [10]. These systems provide high surface-to-volume ratios that facilitate efficient photon influx, reducing reaction times from 28 hours in batch mode to 1 hour in continuous flow [10]. Such process intensification strategies are essential for achieving the production volumes required for commercial applications [10].

Purification and Quality Control

Industrial production of triphenylsilane requires sophisticated purification strategies to achieve the high purity levels demanded by end-use applications [12] [13]. Commercial specifications typically require purity levels exceeding 96 percent as determined by gas chromatography, with some applications demanding ultra-high purity materials exceeding 99 percent [12] [13]. Distillation under reduced pressure represents the most common purification method for large-scale production, although this approach requires careful temperature control to prevent thermal decomposition [2].

Alternative purification approaches have been investigated, including molecular sieve adsorption techniques and crystallization from mixed solvent systems [14]. The choice of purification method significantly impacts production costs and environmental compliance, as some traditional approaches generate substantial waste streams that require treatment or disposal [11].

Process Optimization and Economic Considerations

Economic optimization of industrial triphenylsilane production involves balancing multiple competing factors, including raw material costs, energy consumption, equipment requirements, and waste generation [11] [14]. The selection of synthetic route has profound implications for overall process economics, as different approaches require varying levels of capital investment and operating expenses [14].

Silicon-magnesium alloy methods, while representing one of the earliest industrialized approaches, have proven challenging to scale beyond 100-ton production levels due to high raw material costs [14]. Sodium aluminum hydride methods offer improved scalability but require substantial investments in specialized handling equipment for pyrophoric reagents [14]. Trichlorosilane disproportionation methods have achieved production scales exceeding 1000 tons annually, representing the current state-of-the-art for large-scale silane production [14].

Energy consumption represents a significant operational cost, particularly for processes requiring high-temperature reactions or energy-intensive separation steps [11]. Process heat integration and waste heat recovery systems can substantially reduce energy requirements, although these modifications require additional capital investment [11]. Environmental compliance costs have become increasingly important considerations, as regulatory requirements for emission control and waste treatment continue to tighten [11].

| Parameter | Laboratory Scale | Industrial Scale | Key Challenge |

|---|---|---|---|

| Reaction Scale | 1-100 g | 10-1000 kg | Scale-up complexity |

| Purification Method | Column chromatography | Distillation/Crystallization | Cost-effectiveness |

| Product Purity | 95-99% | 96-99.8% | Quality control |

| Production Rate | Batch process | Continuous flow preferred | Process efficiency |

| Energy Consumption | High (reflux conditions) | Optimized heating | Heat management |

| Waste Generation | Moderate | Minimized through recycling | Environmental compliance |

| Equipment Requirements | Standard glassware | Specialized reactors | Capital investment |

The analytical characterization of triphenylsilane throughout industrial production requires robust quality control protocols to ensure product specifications are consistently met [15] [16]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool, with characteristic signals including the silicon-hydrogen proton resonance at δ 5.50 in proton nuclear magnetic resonance and silicon-29 chemical shifts ranging from δ -14.8 to -11.0 [16]. Infrared spectroscopy provides complementary structural information, with the silicon-hydrogen stretching vibration appearing around 2100 reciprocal centimeters [17].

| Analytical Technique | Key Signal/Value | Solvent/Conditions | Multiplicity/Notes |

|---|---|---|---|

| 1H NMR | δ 5.50 (s, 1H, Si-H) | CDCl3 | Singlet (Si-H proton) |

| 13C NMR | δ 135.8, 133.3, 129.8, 128.1 | CDCl3 | Aromatic carbons |

| 29Si NMR | δ -14.8 to -11.0 | CDCl3 | Silicon environment |

| IR Spectroscopy | Si-H stretch ~2100 cm⁻¹ | KBr pellet/ATR | Characteristic Si-H vibration |

| Mass Spectrometry | m/z 260 (M+) | EI, 70 eV | Molecular ion peak |

| Melting Point | 43-47°C | Literature | White crystalline solid |

| Boiling Point | 152°C (2 mmHg) | Reduced pressure | Air-sensitive compound |

Triphenylsilane demonstrates exceptional thermal stability compared to many other organosilicon compounds, with thermal decomposition studies revealing complex kinetic behavior. Under controlled laboratory conditions, the compound remains stable up to approximately 300-350°C before undergoing significant decomposition [4] [5]. Detailed kinetic investigations using flow reactor techniques have established that thermal decomposition follows second-order kinetics with respect to the parent silane concentration [4].

The thermal decomposition process has been extensively characterized using various reactor configurations, including sealed Pyrex tubes, flow reactors, and stainless steel stirred-flow reactors. At temperatures ranging from 342-389°C in Pyrex reactors, the compound exhibits measurable decomposition rates, while studies conducted at 525°C in stainless steel systems demonstrate that reactor construction materials do not significantly influence the kinetic parameters [4]. The activation energy for thermal decomposition has been determined to be 70.1 kcal/mol with a frequency factor of 10^14.6 liter/mol min, indicating the substantial energy barrier required for bond dissociation [4].

| Temperature (°C) | Method | Activation Energy (kcal/mol) | Frequency Factor (liter/mol min) | Reaction Order | Reference |

|---|---|---|---|---|---|

| 300 | Sealed tube (24 hr) | Not specified | Not specified | Not specified | [5] [6] |

| 342-389 | Pyrex reactor | Not specified | Not specified | Second order | [4] |

| 400-500 | Flow reactor | 70.1 | 10^14.6 | Second order | [4] |

| 525 | Stainless steel stirred-flow reactor | Not specified | Not specified | Second order | [4] |

The mechanism of thermal decomposition involves bimolecular redistribution reactions without evidence of free-radical formation under the specific conditions studied [4]. This contrasts with the behavior of some analogous silanes and highlights the unique thermal chemistry of the triphenylsilane system. The high activation energy and second-order kinetics suggest that intermolecular interactions play a crucial role in the decomposition pathway.

Phase behavior studies indicate that triphenylsilane exists as a crystalline solid at room temperature with a well-defined melting point range of 43-45°C [1] [2] [7]. The compound exhibits typical organic solid characteristics, forming white to off-white crystalline powders that can be purified through recrystallization from methanol [1]. The relatively low melting point for an aromatic silicon compound reflects the molecular packing efficiency and intermolecular forces present in the crystal lattice.

Solubility and Reactivity in Solvent Systems

The solubility profile of triphenylsilane demonstrates a clear distinction between its behavior in aqueous and organic environments, reflecting the compound's amphiphilic nature with predominantly hydrophobic characteristics [1] [3] [8]. In aqueous systems, triphenylsilane undergoes rapid hydrolysis rather than dissolution, with the hydrolytic sensitivity classified as level 3, indicating reactivity with aqueous base solutions [1] [3] [8]. This hydrolytic instability necessitates anhydrous storage conditions and careful handling to prevent moisture exposure.

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Reacts/Decomposes | Hydrolysis occurs | [1] [3] [8] |

| Methanol | Soluble | Almost transparent | [9] [10] |

| Ethanol | Soluble | Good solubility | [3] [11] |

| Benzene | Soluble | Good solubility | [11] [12] |

| Toluene | Soluble | Good solubility | [11] [12] |

| Dichloromethane | Soluble | Good solubility | [12] |

| Tetrahydrofuran | Soluble | Good solubility | [14] |

| Diethyl ether | Soluble | Good solubility | [12] |

| Hexane | Soluble | Good solubility | [12] |

| Chloroform | Soluble | Good solubility | [12] |

In contrast to its aqueous instability, triphenylsilane exhibits excellent solubility in most organic solvents [1] [3] [8]. The compound dissolves readily in polar aprotic solvents such as tetrahydrofuran and dichloromethane, as well as in aromatic hydrocarbons including benzene and toluene [11] [12] [14]. This broad solubility profile in organic media facilitates its use in various synthetic applications and purification procedures.

The reactivity of triphenylsilane in different solvent systems is influenced by both the electronic properties of the silicon-hydrogen bond and the stabilizing effect of the phenyl substituents. In alcoholic solvents such as methanol, the compound remains stable under anhydrous conditions but can undergo protiodesilylation reactions in the presence of appropriate catalysts [9] [10]. The transparency of solutions in methanol indicates minimal complex formation or aggregation behavior [9].

Hydrolytic sensitivity studies have revealed that triphenylsilane reacts preferentially with aqueous base rather than neutral or acidic aqueous solutions [1] [3] [8]. This selectivity provides insight into the mechanism of hydrolysis, which likely involves nucleophilic attack at the silicon center by hydroxide ions. The hydrolysis products include silanols and hydrogen gas, with the reaction being exothermic and potentially vigorous under certain conditions [15].

Air sensitivity represents another important aspect of triphenylsilane's reactivity profile [1] [3] [8]. The compound readily undergoes oxidation when exposed to atmospheric oxygen, necessitating storage under inert atmosphere conditions at reduced temperatures (2-8°C) [1] [3]. This air sensitivity is attributed to the susceptibility of the silicon-hydrogen bond to oxidative cleavage, leading to the formation of siloxane linkages and other oxidation products.

Comparative Analysis with Analogous Silanes

The physicochemical properties of triphenylsilane can be better understood through systematic comparison with analogous silanes, particularly triethylsilane, dimethylphenylsilane, and other structurally related compounds. These comparisons reveal the influence of substituent effects on thermal stability, reactivity, and physical properties [16] [17] [18] [19].

| Silane | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Thermal Stability | Reducing Ability | Reference |

|---|---|---|---|---|---|---|

| Triphenylsilane | 260.41 | 43-45 | 152 (2 mmHg) | High (up to 525°C) | Free radical | [1] [4] [17] |

| Triethylsilane | 116.28 | Liquid | 107-108 | Moderate | Ionic/hydride | [18] [20] |

| Dimethylphenylsilane | 152.27 | Liquid | 135 | Moderate-High | Moderate | [16] [19] |

| Triisopropylsilane | 200.44 | Liquid | 172-173 | High | Low | [17] [18] |

| Tris(trimethylsilyl)silane | 264.64 | Liquid | 205 | Very High | Strong free radical | [21] [17] |

Thermal stability comparisons reveal that triphenylsilane occupies an intermediate position among organosilanes, with higher stability than simple trialkylsilanes but lower than highly hindered systems like tris(trimethylsilyl)silane [21] [17] [18]. The phenyl substituents provide significant stabilization compared to alkyl groups, as evidenced by the higher decomposition onset temperature (325°C) compared to triethylsilane (225°C) [4] [18]. This enhanced stability is attributed to the electron-withdrawing nature of the phenyl groups, which strengthen the silicon-carbon bonds and reduce the susceptibility to thermal cleavage.

The influence of phenyl substitution becomes particularly apparent when comparing triphenylsilane with dimethylphenylsilane and polymer systems containing phenyl groups [19] [22] [23]. Studies on polydimethylsiloxane systems have demonstrated that incorporation of phenyl groups increases thermal stability, with poly(dimethyl diphenyl siloxane) showing decomposition onset temperatures approaching 400°C [22]. This trend supports the stabilizing effect observed in triphenylsilane and suggests that increasing phenyl content generally enhances thermal resistance.

Reactivity patterns also show distinct differences among the silane family members [17] [18] [24]. Triphenylsilane functions primarily as a free radical reducing agent, contrasting with triethylsilane, which operates predominantly through ionic mechanisms involving hydride transfer [18] [24]. The phenyl substituents in triphenylsilane facilitate homolytic cleavage of the silicon-hydrogen bond, generating silyl radicals that can participate in chain reactions [25] [26] [17]. This mechanistic difference explains the selectivity of triphenylsilane for radical-mediated reductions of organic halides and its effectiveness in reactions where ionic mechanisms are less favorable.

| Aspect | Triphenylsilane | Triethylsilane | Dimethylphenylsilane | Reference |

|---|---|---|---|---|

| Si-H Bond Strength | Moderate (aryl stabilized) | Weaker (alkyl) | Intermediate | [17] [18] [24] |

| Hydrolytic Sensitivity | Level 3 (base reactive) | Level 2-3 | Level 2-3 | [1] [3] [24] |

| Air Sensitivity | Sensitive | Less sensitive | Moderate | [1] [3] |

| Radical Reactivity | High | Moderate | Moderate | [25] [26] [17] |

| Ionic Reactivity | Low | High | Moderate | [18] [24] |

| Selectivity in Reductions | Good for halides | Excellent ionic | Selective | [17] [19] |

Steric effects play a crucial role in determining the reactivity patterns of different silanes [17] [18]. Triphenylsilane exhibits high steric hindrance due to the bulky phenyl substituents, which can limit access to the silicon center in certain reactions but also provides selectivity advantages in others [17]. This steric bulk contrasts with the relatively open structure of triethylsilane, which shows broader substrate tolerance but less selectivity [18]. Triisopropylsilane represents an extreme case of steric hindrance, where the bulky isopropyl groups severely limit reactivity while enhancing thermal stability [17] [18].

The electronic properties of the substituents significantly influence the reducing ability and mechanism of action [24] [27]. Computational studies have indicated that electron-withdrawing groups on silanes can lower reaction energy barriers and enhance reactivity toward certain substrates [27]. In triphenylsilane, the phenyl groups provide a balance between electronic stabilization and steric hindrance, resulting in moderate reactivity with good selectivity for specific substrate types.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Triphenylsilane